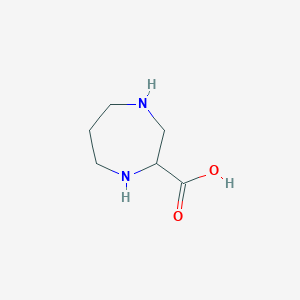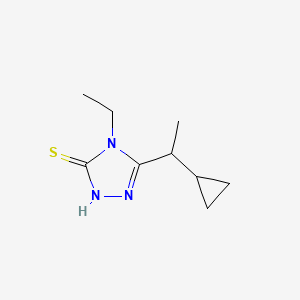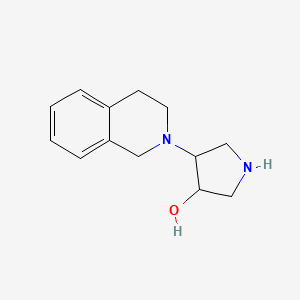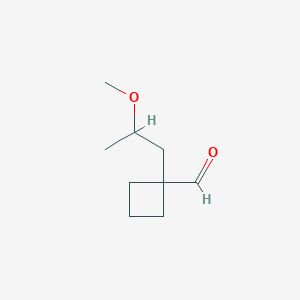![molecular formula C11H14N2O B13250893 2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)
2-[3-(Aminomethyl)phenoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Aminomethyl)phenoxy]butanenitrile is a chemical compound with the molecular formula C11H15N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to a butanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)phenoxy]butanenitrile typically involves the reaction of 3-(aminomethyl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)phenoxy]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)phenoxy]butanenitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Aminomethyl)phenoxy]propanenitrile
- 2-[3-(Aminomethyl)phenoxy]ethanenitrile
- 2-[3-(Aminomethyl)phenoxy]pentanenitrile
Uniqueness
2-[3-(Aminomethyl)phenoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanenitrile moiety provides unique steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]butanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
HLESDPLRBHAWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)


![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)


![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)

![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)

